Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature
The IUPAC name for this compound is derived from its parent heterocyclic system, benzo[b]thiophene, and its functional groups. The core scaffold consists of a thiophene ring (a five-membered aromatic ring containing sulfur) fused to a benzene ring at the [b] position, indicating fusion between the thiophene’s C2 and C3 positions and the benzene’s adjacent carbons. Substitutents are numbered according to their positions on the benzo[b]thiophene system:
- A methyl carboxylate group (–COOCH₃) at position 2.
- An amino group (–NH₂) at position 5.
The hydrochloride salt form is denoted by appending "hydrochloride" to the name. Thus, the full IUPAC name is:
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride .
Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 20699-85-8 (free base) |
| Molecular Formula | C₁₀H₁₀ClNO₂S |
| Molecular Weight | 243.71 g/mol |
| IUPAC Name | This compound |
Alternative Naming Conventions in Heterocyclic Chemistry
In heterocyclic chemistry, non-IUPAC names often reflect historical or functional group-based terminology:
- Thionaphthene-based nomenclature : The compound may be called 5-aminothionaphthene-2-carboxylic acid methyl ester hydrochloride, where "thionaphthene" refers to benzo[b]thiophene.
- Substituent-focused names : Terms like methyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride emphasize the ester and amine groups.
Common synonyms include:
- Benzo[b]thiophene-2-carboxylic acid, 5-amino-, methyl ester, hydrochloride
- 5-Amino-1-benzothiophene-2-methyl carboxylate hydrochloride
Properties
Molecular Formula |
C10H10ClNO2S |
|---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
methyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H |
InChI Key |
SFDREXXEEPJXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride typically involves multi-step reactions starting from appropriately substituted precursors. The process focuses on forming the benzo[b]thiophene core and introducing amino and ester functionalities.
- Cyclization reactions are commonly used to form the thiophene ring.
- Amination and esterification steps follow to introduce the amino group and methyl ester functionalities.
Cyclization of Precursors
One approach involves cyclizing substituted aromatic precursors with sulfur-containing reagents. For example:
- Starting Material: Substituted nitrobenzonitrile or benzaldehyde derivatives.
- Reagents: Methyl thioglycolate in N,N-dimethylformamide (DMF) with potassium carbonate as a base.
- Conditions: Reflux or elevated temperatures (~80°C) for several hours.
Example Reaction :
A mixture of 3,6-dimethoxy-2-nitrobenzonitrile with methyl thioglycolate in DMF forms the thiophene ring through cyclization.
Amination
The introduction of the amino group is achieved through reduction or substitution reactions:
- Reduction of nitro groups using catalytic hydrogenation or chemical reducing agents (e.g., tin chloride or iron powder).
- Substitution reactions using ammonia or amines under acidic or basic conditions.
Example Reaction :
Reduction of nitrobenzonitrile derivatives to form the amino group at specific positions on the benzo[b]thiophene ring.
Esterification
Esterification is performed to introduce the methyl ester functionality at the carboxylic acid position:
- Reacting carboxylic acids with methanol in the presence of acid catalysts (e.g., sulfuric acid).
- Alternatively, transesterification methods can be employed.
Example Reaction :
Carboxylic acid derivatives are treated with methanol under acidic conditions to yield methyl esters.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt for enhanced solubility:
- Reacting with hydrochloric acid in aqueous or alcoholic media.
- Precipitating the salt by adjusting pH and isolating it via filtration.
Example Reaction :
A mixture of methyl 5-amino-benzo[b]thiophene-2-carboxylate is treated with aqueous HCl to form its hydrochloride salt.
Reaction Conditions Summary Table
Notes on Optimization
-
- Crystallization and washing steps are essential for removing impurities.
- Chromatographic methods (e.g., silica gel column chromatography) can be used for further purification.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity.
- High-performance liquid chromatography (HPLC) ensures purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy .
2. Biological Activity:
Preliminary studies indicate that this compound exhibits various biological activities. It has been investigated for its potential to act on specific biological targets, including kinases involved in cellular signaling pathways. The compound's interaction studies focus on its binding affinity to these targets, which is essential for assessing its viability as a therapeutic agent .
3. Anti-cancer Research:
The compound has been evaluated for its efficacy against cancer cell lines. Research indicates that derivatives of this compound may exhibit cytotoxic effects on certain cancer cells, suggesting potential applications in oncology .
Synthetic Utility
1. Synthesis Methods:
Various synthetic routes have been developed to produce this compound with high yield and purity. These methods include microwave-assisted synthesis techniques that facilitate rapid reactions under controlled conditions, significantly improving efficiency compared to traditional methods .
2. Derivative Synthesis:
The compound can be utilized as a starting material for synthesizing a range of derivatives with modified biological activities. For example, modifications to the amino group or the carboxylate ester can lead to compounds with enhanced selectivity or potency against specific targets .
Case Studies
Case Study 1: Kinase Inhibitors
Research has demonstrated that this compound can be transformed into inhibitors targeting MAPK pathways, which are crucial in regulating cellular responses to stress and growth signals. These inhibitors have shown promise in reversing aging phenotypes in cellular models, indicating their potential therapeutic applications in age-related diseases .
Case Study 2: HIF Activation
Another study evaluated the compound's derivatives for their ability to activate hypoxia-inducible factors (HIFs) under hypoxic conditions. The findings suggested that certain derivatives could stabilize HIF activity, which is significant for developing treatments for conditions like ischemia or cancer where oxygen levels are compromised .
Mechanism of Action
The mechanism of action of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by interacting with key proteins and enzymes involved in cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s benzo[b]thiophene core distinguishes it from simpler thiophene derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Properties of Selected Thiophene Carboxylates
*Note: The molecular formula for methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride in includes bromine (Br), which may reflect a reporting error.
Key Observations:
- Substituent Effects: Amino groups at position 5 (query compound) vs. 3 (tert-butyl derivative) influence electronic distribution and hydrogen-bonding capacity. Piperazinyl and imidazole groups (Table 1) introduce basicity, affecting solubility and target interaction .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations .
Pharmacological and Toxicological Insights
- Toxicity: Limited data exist for thiophene derivatives like thiophene fentanyl hydrochloride, underscoring the need for rigorous toxicological profiling of the query compound .
- Regulatory Status : Compounds such as Articaine Isopropyl Ester HCl are monitored as impurities per European Pharmacopoeia standards, suggesting regulatory scrutiny for related structures .
Biological Activity
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with various amine and carboxylic acid derivatives. A common method includes the use of microwave-assisted techniques, which enhance yield and reduce reaction time compared to traditional methods .
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including methyl 5-amino-1-benzo[b]thiophene-2-carboxylate, demonstrate notable antibacterial properties. For instance, compounds were tested against various strains of Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate | Staphylococcus aureus | 32 μg/mL |
| Other Benzo[b]thiophene Derivatives | Escherichia coli | 16 μg/mL |
Cytotoxicity and Anti-Proliferative Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values lower than 25 μM, indicating potent anti-proliferative activity .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HepG-2 | < 25 | High |
| MCF-7 | 26 - 50 | Moderate |
| PC-3 | 51 - 100 | Low |
The biological activity of this compound is believed to involve multiple mechanisms. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. For example, studies have shown that related compounds can inhibit kinases such as c-MET, which is crucial in cancer progression .
Case Studies
One notable study focused on the synthesis and evaluation of a series of benzo[b]thiophene derivatives, including methyl 5-amino-1-benzo[b]thiophene-2-carboxylate. The study highlighted its effectiveness against drug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Another investigation explored its anti-proliferative effects on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations. This suggests potential applications in cancer therapy, particularly for resistant forms of cancer .
Q & A
Q. What are the standard synthetic routes for Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride?
The synthesis typically involves condensation reactions. For structurally similar benzo[b]thiophene derivatives, intermediates are reacted with anhydrides (e.g., succinic anhydride) under nitrogen protection, followed by reflux in dry dichloromethane. Purification is achieved via reverse-phase HPLC using methanol-water gradients. Yields of ~67% have been reported for analogous compounds under optimized stoichiometric conditions .
Q. How is the compound characterized post-synthesis?
Q. How can reaction yields be optimized during synthesis?
Key factors include:
- Stoichiometric ratios : Using 1.2 equivalents of anhydride improves acylation efficiency.
- Reaction duration : Extended reflux (12–24 hours) ensures complete conversion.
- Purification : Gradient HPLC reduces co-elution of byproducts. Evidence from analogous syntheses shows yields up to 67% under these conditions .
Q. What methods are recommended for impurity profiling?
- HPLC-MS with orthogonal detection (UV and MS) to identify trace impurities.
- Reference standards (e.g., EP/Pharmaceutical-grade impurities) for spiking experiments.
- Forced degradation studies (heat, light, pH stress) to predict stability-related impurities. Similar protocols are used in pharmaceutical impurity analysis for related thiophene derivatives .
Q. How to address discrepancies in reported physicochemical properties (e.g., melting points)?
Q. What are the stability considerations for this compound?
- Moisture sensitivity : Store under inert gas (N2/Ar) due to hygroscopic hydrochloride salts.
- Thermal stability : Avoid prolonged heating above 150°C to prevent decomposition. Synthesis protocols for analogs emphasize nitrogen protection during reflux, indicating oxidative sensitivity .
Q. How to design experiments to study the compound’s reactivity?
- Kinetic studies : Monitor reactions under varying pH/temperature using TLC or in-situ NMR.
- Derivatization : React with electrophiles (e.g., acyl chlorides) to explore amino group reactivity.
- Computational modeling : DFT calculations predict regioselectivity in substitution reactions.
Q. What challenges arise in scaling up synthesis?
- Purity control : Impurities accumulate in larger batches; use preparative HPLC for isolation.
- Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for sustainability.
- Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic steps .
Q. How to evaluate biological activity of derivatives?
- In vitro assays : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.
- Mechanistic studies : Probe membrane disruption via fluorescent dye leakage assays.
Analogous benzo[b]thiophene derivatives exhibit antibacterial activity, suggesting similar experimental frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
